Sarmazenil is a benzodiazepine analogue classified as a partial inverse agonist at the benzodiazepine receptor (BZR), a subunit on the GABAA receptor complex. [, , ] Unlike full inverse agonists, which produce opposite effects to agonists, partial inverse agonists elicit submaximal effects. [] This characteristic makes Sarmazenil a valuable tool in scientific research for investigating the functions of the GABAA/BZR complex and related neurological processes.
Related Compounds
Flumazenil
Compound Description: Flumazenil is a potent and specific benzodiazepine receptor (BZR) antagonist [, ]. It is often used to reverse the effects of benzodiazepine overdose and is also being investigated for its potential in treating other conditions such as hepatic encephalopathy [].
Clonazepam
Relevance: Clonazepam's binding profile to the GABAA/benzodiazepine receptor complex was compared to Sarmazenil []. Unlike sarmazenil, which showed additional binding in the cerebellum, likely due to interaction with an α6-containing complex, clonazepam's binding was abolished by flumazenil in all brain regions, indicating a different binding profile [].
Midazolam
Relevance:Sarmazenil effectively reversed the electroencephalographic (EEG) changes induced by midazolam during anesthesia in ponies []. This finding demonstrates sarmazenil's ability to antagonize the effects of benzodiazepines like midazolam. Further, sarmazenil is often used in combination with atipamezole to reverse anesthesia induced by a cocktail of drugs that includes midazolam [, ].
Bretanzenil
Compound Description: Bretanzenil is a BZR partial agonist with intermediate intrinsic efficacy [].
Relevance: Similar to Sarmazenil, bretazenil acts on the BZR but exhibits a different level of intrinsic efficacy. Both compounds are less effective in precipitating withdrawal reactions in diazepam-treated squirrel monkeys compared to the full antagonist flumazenil []. This suggests that BZR ligands with lower intrinsic efficacy (partial agonists) are less likely to induce dependence and withdrawal compared to full agonists.
Ro 41-7812
Compound Description: Ro 41-7812 is another BZR partial agonist with intermediate intrinsic efficacy [].
Relevance: Ro 41-7812, along with bretazenil and Sarmazenil, exhibit less potency in precipitating withdrawal reactions in diazepam-treated monkeys compared to flumazenil []. This highlights the importance of intrinsic efficacy in determining the dependence liability of BZR ligands.
ZK 93426
Relevance: Unlike Sarmazenil and flumazenil, ZK 93426 was unable to precipitate withdrawal in diazepam-treated monkeys even at the highest tested dose []. This further strengthens the correlation between intrinsic efficacy of BZR ligands and their ability to precipitate withdrawal.
Oxazepam
Relevance: Oxazepam was found to block the discriminative stimulus effects of pentylenetetrazol (PTZ) in mice, similar to the effect seen with Sarmazenil at specific doses [, ]. This indicates that both drugs can interact with the effects of PTZ, possibly through their actions at the BZR.
Ro 15–4513
Compound Description: Ro 15–4513 is a benzodiazepine receptor ligand with partial inverse agonist properties [, ].
Compound Description: These compounds belong to the quinolizinone class and act as partial agonists at the BZR. They exhibit anxiolytic and anticonvulsant effects with minimal motor impairment [].
Relevance: These quinolizinones, along with Sarmazenil, demonstrate the potential of developing BZR partial agonists as safer alternatives to full agonists for treating anxiety and seizures. They share a reduced dependence liability profile compared to full BZR agonists like triazolam and alprazolam [].
Tiletamine-Zolazepam
Relevance:Sarmazenil effectively shortened the duration of anesthesia and eliminated excitatory behavior during recovery from TZ anesthesia in cheetahs []. This indicates that sarmazenil can antagonize the effects of zolazepam, the benzodiazepine component of TZ, highlighting its clinical utility in reversing benzodiazepine-induced effects.
Climazolam
Relevance:Sarmazenil was used to antagonize the effects of climazolam in a study investigating a completely antagonizable anesthesia regimen in guinea pigs []. The successful reversal of climazolam's effects by sarmazenil showcases its efficacy as a benzodiazepine antagonist in a clinical setting. Additionally, sarmazenil was also used to reverse the effects of climazolam in a study examining the physiologic effects of a climazolam-ketamine anesthesia combination in ponies [].
Source and Classification
Sarmazenil is synthesized from the imidazobenzodiazepine core structure. Its chemical formula is C15H14ClN3O3, with a molar mass of 319.75 g·mol−1. The compound is recognized for its specific action on the central nervous system, particularly in modulating GABAergic neurotransmission.
Synthesis Analysis
The synthesis of sarmazenil involves several key steps:
Formation of the Imidazobenzodiazepine Core: This initial step typically includes the cyclization of appropriate precursors to create the imidazobenzodiazepine ring system.
Chlorination: A chlorine atom is introduced at the 7-position of the benzodiazepine ring to enhance pharmacological properties.
Esterification: The formation of an ethyl ester at the 3-position of the imidazobenzodiazepine ring is performed to complete the synthesis.
These steps may involve specific reagents and conditions to optimize yield and purity, including temperature control and reaction time adjustments. Industrial methods may further refine these processes for scalability and efficiency.
Molecular Structure Analysis
Sarmazenil's molecular structure features a complex arrangement that includes:
Imidazobenzodiazepine Framework: This core structure contributes to its interaction with GABA_A receptors.
Functional Groups: The presence of chlorine and an ethyl ester significantly influences its biological activity.
The three-dimensional conformation of sarmazenil allows it to fit into the binding site of GABA_A receptors, facilitating its role as a partial inverse agonist.
Chemical Reactions Analysis
Sarmazenil can undergo various chemical reactions:
Oxidation: Under specific conditions, sarmazenil can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert sarmazenil into its reduced forms, potentially altering its pharmacological properties.
Substitution Reactions: These include halogenation or alkylation on the benzodiazepine ring, allowing for diverse functional group modifications.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The outcomes depend significantly on reaction conditions such as temperature and solvent choice.
Mechanism of Action
Sarmazenil functions primarily through its interaction with GABA_A receptors:
Partial Inverse Agonism: Unlike typical benzodiazepines that enhance GABAergic activity, sarmazenil reduces GABA_A receptor activity. This leads to anxiogenic effects and potential convulsions in contrast to sedative effects produced by full agonists.
Biochemical Pathways: Its action affects neurotransmitter release and neuronal excitability, impacting behaviors associated with anxiety and sedation.
Research indicates that sarmazenil can effectively reverse sedation induced by benzodiazepines in various animal models, demonstrating its clinical utility in veterinary settings.
Physical and Chemical Properties Analysis
Sarmazenil exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white powder.
Solubility: It is soluble in organic solvents but has limited solubility in water.
Stability: Sarmazenil is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and efficacy.
Applications
Sarmazenil's primary applications include:
Veterinary Medicine: It is used to reverse sedation from benzodiazepines in animals, enabling quicker recovery from anesthesia during surgical procedures.
Research Tool: As a partial inverse agonist, it serves as an important tool in neuropharmacological studies aimed at understanding GABAergic mechanisms and developing treatments for anxiety disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RO8191 is an agonist of interferon (IFN) α receptor type 2 (IFNAR2) with antiviral activity (EC50 = 200 nM in an anti-hepatitis C virus (HCV) replicon assay). It exhibits 1:1 binding to the IFNAR2 extracellular domain, indicating RO8191 and IFNAR2 interact at the cell surface. RO8191 induces expression of IFN-stimulated genes, without induction of genes encoding inflammatory cytokines and chemokines, in HCV replicon cells, several cancer cell lines, and human primary hepatocytes. RO8191 induces expression of IFN-stimulated genes in vivo without induction of inflammatory cytokine and chemokine expression in mice. It also reduces HCV titer in HCV-infected humanized liver mice following oral administration. Novel activator of JAK/STAT, inducing IFN-like signals RO8191 is an activator of JAK/STAT that induces IFN-like signals.
Saperconazole is a synthetic broad-spectrum fluorinated triazole with potential antifungal activity. Saperconazole preferentially inhibits fungal cytochrome P450 sterol 14 alpha-demethylase (CYP51), an enzyme responsible for the conversion of lanosterol to ergosterol, an important component of the fungal cell membrane. Enzyme inhibition by this agent leads to a decrease in ergosterol pool that distresses synthesis of fungal cell membrane, thereby increases cell membrane permeability, and promotes loss of essential intracellular elements. This ultimately causes fungal cell lysis and death.